molecular formula C15H10ClN3OS2 B11358952 (2E)-3-(2-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide

Cat. No.: B11358952
M. Wt: 347.8 g/mol
InChI Key: KGSOZLAVGWDJFW-BQYQJAHWSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is a complex organic compound that features a chlorophenyl group, a thiophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the thiadiazole ring, followed by the introduction of the chlorophenyl and thiophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(2-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C15H10ClN3OS2

Molecular Weight

347.8 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)prop-2-enamide

InChI

InChI=1S/C15H10ClN3OS2/c16-11-5-2-1-4-10(11)7-8-13(20)17-15-18-14(19-22-15)12-6-3-9-21-12/h1-9H,(H,17,18,19,20)/b8-7+

InChI Key

KGSOZLAVGWDJFW-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC(=NS2)C3=CC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC(=NS2)C3=CC=CS3)Cl

Origin of Product

United States

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